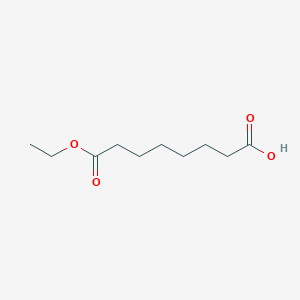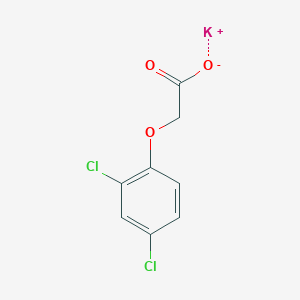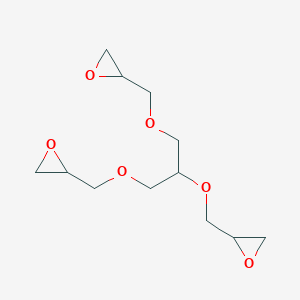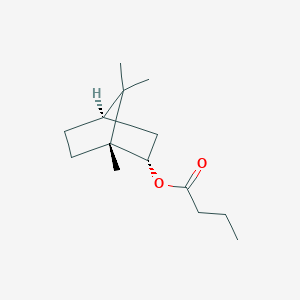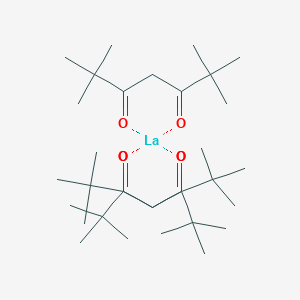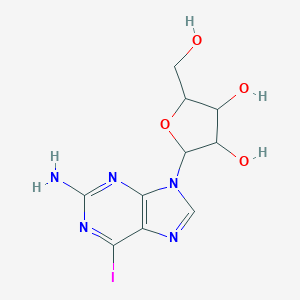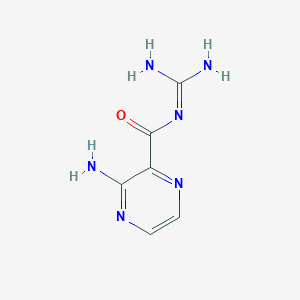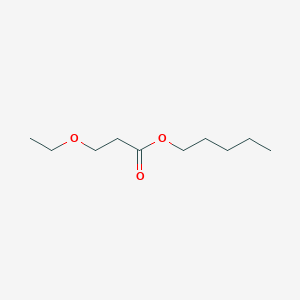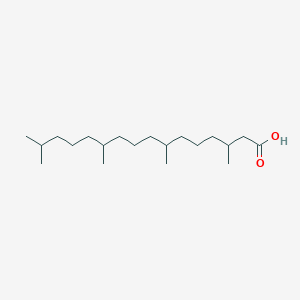
植烷酸
概述
描述
它不是由人体合成的,而是通过食用乳制品、反刍动物脂肪和某些鱼类获得的 。植烷酸的独特之处在于,由于其支链结构,它不能被β-氧化代谢。 相反,它在过氧化物酶体中进行α-氧化,转化为普里斯丁酸 .
科学研究应用
植烷酸在科学研究中具有多种应用:
作用机制
植烷酸主要通过其在过氧化物酶体中的代谢发挥作用。 α-氧化过程将植烷酸转化为普里斯丁酸,然后可以进行β-氧化形成中链脂肪酸 。这些代谢产物在线粒体中进一步加工以产生能量。 植烷酸及其代谢产物还会与转录因子(如PPAR-α和视黄醇X受体)相互作用,影响基因表达和代谢途径 .
类似化合物:
普里斯丁酸: 植烷酸的直接代谢产物,通过α-氧化产生.
叶醇: 植烷酸的前体,存在于叶绿素中.
其他支链脂肪酸: 4,8,12-三甲基十三烷酸等化合物与植烷酸具有结构相似性.
独特性: 植烷酸由于其支链结构和代谢所需的α-氧化而具有独特性。 与大多数通过β-氧化代谢的脂肪酸不同,植烷酸的代谢涉及一条独特的途径,使其成为研究代谢紊乱和过氧化物酶体功能的宝贵化合物 .
生化分析
Biochemical Properties
Phytanic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes α-oxidation in the peroxisome, a process that involves the removal of one carbon to convert it into pristanic acid . This process is mediated by the enzyme phytanoyl-CoA α-hydroxylase (PHYH) . Phytanic acid and its metabolites have also been reported to bind to and/or activate the transcription factors PPAR-alpha and retinoid X receptor (RXR) .
Cellular Effects
Phytanic acid influences cell function in several ways. It has been reported to increase cell membrane fluidity, modify various proteins, and express several genes . In individuals with Refsum disease, a disorder caused by mutations in the PHYH gene, impaired α-oxidation activity leads to the accumulation of large stores of phytanic acid in their blood and tissues . This often results in peripheral polyneuropathy, cerebellar ataxia, retinitis pigmentosa, anosmia, and hearing loss .
Molecular Mechanism
Phytanic acid exerts its effects at the molecular level through various mechanisms. It undergoes α-oxidation in the peroxisome, a process mediated by the enzyme PHYH . This process involves the removal of one carbon from phytanic acid to convert it into pristanic acid . Pristanic acid can then undergo several rounds of β-oxidation in the peroxisome to form medium-chain fatty acids .
Temporal Effects in Laboratory Settings
The effects of phytanic acid change over time in laboratory settings. When phytol, a precursor of phytanic acid, is withdrawn from the diet, tissue and serum concentrations of phytanic acid fall rapidly . This indicates the ability of the normal animal to metabolize phytanic acid readily .
Dosage Effects in Animal Models
In animal models, the effects of phytanic acid vary with different dosages. At high dosages in the diet, phytol, a precursor of phytanic acid, inhibited growth and caused death within 1-4 weeks . In mice, dietary phytanic acid and dietary phytol fed in equivalent amounts were of comparable toxicity .
Metabolic Pathways
Phytanic acid is involved in several metabolic pathways. It undergoes α-oxidation in the peroxisome to form pristanic acid . This process is mediated by the enzyme PHYH . Pristanic acid can then undergo several rounds of β-oxidation in the peroxisome to form medium-chain fatty acids .
Subcellular Localization
Phytanic acid is localized in the peroxisome of the cell . It undergoes α-oxidation in the peroxisome, a process that involves the removal of one carbon to convert it into pristanic acid . This process is mediated by the enzyme PHYH .
准备方法
合成路线和反应条件: 植烷酸可以从叶绿素的组成成分叶醇合成。 该过程包括叶醇的催化加氢生成二氢叶醇,然后用氧化铬氧化 。反应条件包括在室温下使用氧化铂作为催化剂进行加氢,然后在冰醋酸中进行氧化。
工业生产方法: 植烷酸的工业生产通常包括从植物材料中提取叶醇,然后通过上述合成路线将其转化为植烷酸。 该工艺针对大规模生产进行了优化,以满足各种应用的需求 .
化学反应分析
反应类型: 植烷酸会发生几种类型的化学反应,包括:
氧化: 植烷酸主要通过过氧化物酶体中的α-氧化代谢,产生普里斯丁酸.
还原: 虽然不太常见,但在特定条件下可以还原植烷酸以产生各种衍生物。
取代: 植烷酸可以发生取代反应,尤其是在其甲基支链处,导致形成不同的取代脂肪酸。
常见试剂和条件:
氧化: 通常使用氧化铬等催化剂和涉及冰醋酸的条件.
还原: 使用氧化铂作为催化剂的氢化是典型的方法.
主要产物:
普里斯丁酸: 植烷酸α-氧化的主要产物.
各种衍生物: 具体取决于具体的反应和条件,可以形成植烷酸的各种取代和还原衍生物。
相似化合物的比较
Pristanic Acid: A direct metabolite of phytanic acid, produced through α-oxidation.
Phytol: The precursor to phytanic acid, found in chlorophyll.
Other Branched-Chain Fatty Acids: Compounds such as 4,8,12-trimethyltridecanoic acid share structural similarities with phytanic acid.
Uniqueness: Phytanic acid is unique due to its branched structure and the requirement for α-oxidation for its metabolism. Unlike most fatty acids that undergo β-oxidation, phytanic acid’s metabolism involves a distinct pathway, making it a valuable compound for studying metabolic disorders and peroxisomal functions .
属性
IUPAC Name |
3,7,11,15-tetramethylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKHJSFHOZMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864526 | |
| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14721-66-5 | |
| Record name | Phytanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHYTANIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phytanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

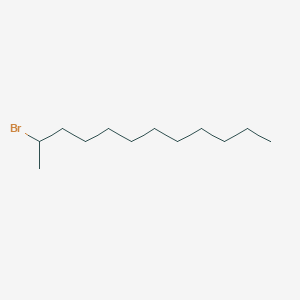
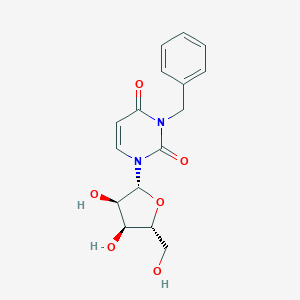
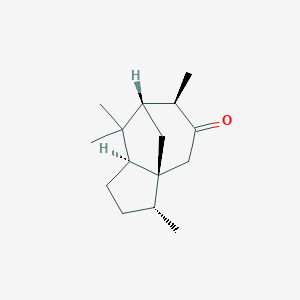
![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
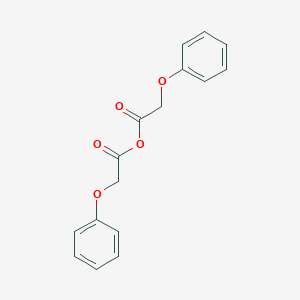
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
